methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a pyrazole ring through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves the condensation of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoate or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group.
Propyl benzoate: Another ester with a propyl group instead of a methyl group.
Uniqueness
Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is unique due to its complex structure, which includes a pyrazole ring and a hydrazone linkage
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-11-3-8-16(26-11)14-9-15(21-20-14)17(23)22-19-10-12-4-6-13(7-5-12)18(24)25-2/h3-10H,1-2H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
WSXJKPNINCLQLA-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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